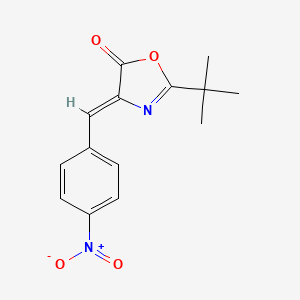

(Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves the use of hippuric acid, 4-nitrobenzaldehyde, NaOAc, and Ac2O in THF . The mixture is refluxed for a few hours, after which the solid is filtered and washed .Molecular Structure Analysis

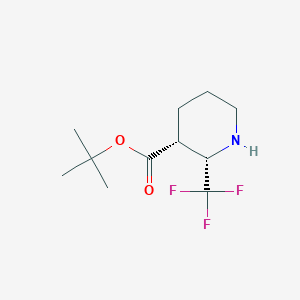

The molecular structure of this compound includes a 5-membered oxazole ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. The oxazole ring is substituted with a tert-butyl group at position 2 and a 4-nitrobenzylidene group at position 4.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 274.276 and an XLogP3 value of 3.1. The solubility information is not available.Aplicaciones Científicas De Investigación

Immunomodulation and Tyrosinase Inhibition

The compound (Z)-2-(tert-butyl)-4-(4-nitrobenzylidene)oxazol-5(4H)-one has been synthesized via an Erlenmeyer–Plöchl reaction, demonstrating potential as a potent immunomodulator and tyrosinase inhibitor. This synthesis process, interesting for educational purposes, emphasizes the compound's role in biological activity without the need for solvents or preparative chromatography, highlighting a significant yield of up to 97% (Rodrigues, Martinho, & Afonso, 2015).

Advanced Organic Synthesis Techniques

The compound's structural framework has been utilized in the study of potassium tert-butoxide-promoted intramolecular amination, leading to the efficient synthesis of 1-aryl-1H-indazole derivatives. This method, conducted in N,N-dimethylformamide (DMF) at 100°C, showcases the compound's role in facilitating reactions that produce products in good yields, thereby expanding its application in organic synthesis (Esmaeili-Marandi et al., 2014).

Stereoelectronic Control Theory Support

In a different context, the compound has contributed to understanding the stereoelectronic control theory through the photochemical and thermal rearrangement of oxaziridines. The research provided clear evidence supporting the theory, emphasizing the compound's importance in studying reaction mechanisms and the behavior of related organic compounds under various conditions (Lattes et al., 1982).

Fluorescence Emission Studies

Furthermore, the compound has found applications in the study of fluorescence properties of Zn(II) coordination complexes. The extension of π–π stacking interactions in these complexes has been investigated to achieve a red-shift in fluorescence emission, showcasing the compound's utility in designing materials with specific optical properties (Wang et al., 2017).

Safety and Hazards

This compound is not intended for human or veterinary use and is strictly for research purposes. Specific safety and hazard information is not available in the retrieved information.

Direcciones Futuras

Oxazole derivatives have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Future research may focus on synthesizing various oxazole derivatives and screening them for various biological activities .

Propiedades

IUPAC Name |

(4Z)-2-tert-butyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-14(2,3)13-15-11(12(17)20-13)8-9-4-6-10(7-5-9)16(18)19/h4-8H,1-3H3/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSFRRHICXARHG-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Chloromethyl)-3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2750267.png)

![N-(2-chlorophenyl)-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2750269.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2750280.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2750281.png)

![3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2750284.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2750286.png)